3'-Methyl-4'-n-pentoxyacetophenone
Description
3'-Methyl-4'-n-pentoxyacetophenone is an acetophenone derivative featuring a methyl group at the 3' position and an n-pentoxy (O-pentyl) group at the 4' position. The compound’s lipophilicity is expected to be higher than smaller substituent-bearing analogues due to the long alkyl chain of the pentoxy group, which may influence solubility, bioavailability, and interactions with biological targets .
Properties
IUPAC Name |
1-(3-methyl-4-pentoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-5-6-9-16-14-8-7-13(12(3)15)10-11(14)2/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCXMBYZAYDPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-4’-n-pentoxyacetophenone typically involves the alkylation of 3’-methylacetophenone with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 3’-Methyl-4’-n-pentoxyacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-4’-n-pentoxyacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3’-Methyl-4’-n-pentoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Methyl-4’-n-pentoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key acetophenone derivatives with substituents at the 3' and 4' positions:
*Calculated molecular weight based on structure.
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methoxy, hydroxy) enhance resonance stabilization of the acetophenone carbonyl, while electron-withdrawing groups (e.g., chloro) reduce it, affecting reactivity in synthetic applications .
Comparative Analysis of Substituent Effects
Biological Activity
3'-Methyl-4'-n-pentoxyacetophenone is a compound of interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
This compound is an organic compound characterized by its acetophenone backbone with a methyl group at the 3' position and a pentoxy group at the 4' position. The chemical formula is , and it exhibits properties typical of acetophenones, including moderate lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pentoxy group enhances its lipophilicity, allowing for better membrane penetration and interaction with lipid membranes, which may modulate cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing pathways related to pain perception and neuroprotection.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Studies suggest that the compound has significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Some studies have hinted at its ability to induce apoptosis in cancer cells, particularly through modulation of the PI3K/Akt/mTOR signaling pathway.
Case Studies
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Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical species, supporting its use as a natural antioxidant agent.
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Anti-inflammatory Mechanism
- Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound led to decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This suggests a mechanism involving the inhibition of NF-kB signaling.
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Anticancer Activity
- In vitro studies on human breast cancer cell lines demonstrated that this compound could induce apoptosis via caspase activation. The compound's effectiveness was compared to standard chemotherapeutic agents, showing promising results in enhancing cancer cell death while sparing normal cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
